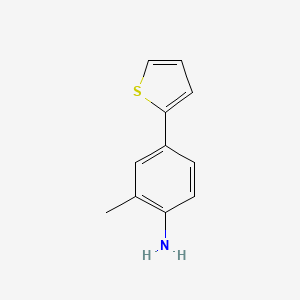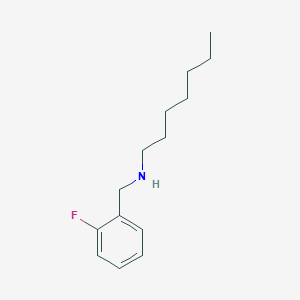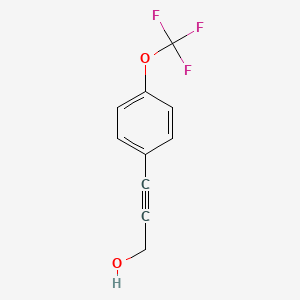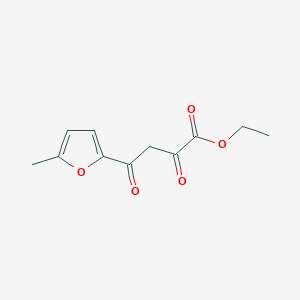
2-Methyl-4-thien-2-ylaniline
Descripción general
Descripción
2-Methyl-4-thien-2-ylaniline (MTT) is an organic compound that has been studied for its potential applications in a variety of scientific fields. It is a colorless, odorless solid that is soluble in many organic solvents. MTT has been studied for its ability to act as a ligand, a catalyst, and a reagent in a variety of reactions. This compound has also been studied for its potential applications in the biomedical field, particularly in the area of drug discovery.
Aplicaciones Científicas De Investigación
2-Methyl-4-thien-2-ylaniline has been studied for its potential applications in a variety of scientific fields. In organic chemistry, 2-Methyl-4-thien-2-ylaniline has been used as a ligand in a variety of reactions, including the synthesis of organic compounds and the catalytic conversion of alcohols. 2-Methyl-4-thien-2-ylaniline has also been used as a catalyst in the synthesis of organic compounds, and as a reagent in a variety of reactions. In biochemistry, 2-Methyl-4-thien-2-ylaniline has been studied for its potential applications in drug discovery. 2-Methyl-4-thien-2-ylaniline has been shown to bind to a variety of proteins and enzymes, making it a potential target for drug discovery.
Mecanismo De Acción
2-Methyl-4-thien-2-ylaniline has been studied for its potential to act as a ligand, a catalyst, and a reagent in a variety of reactions. As a ligand, 2-Methyl-4-thien-2-ylaniline binds to metal ions, forming a complex that is capable of catalyzing a variety of reactions. As a catalyst, 2-Methyl-4-thien-2-ylaniline is able to facilitate the formation of new bonds between molecules, as well as the conversion of molecules into different forms. As a reagent, 2-Methyl-4-thien-2-ylaniline is able to react with other molecules, forming new products.
Biochemical and Physiological Effects
2-Methyl-4-thien-2-ylaniline has been studied for its potential applications in the biomedical field, particularly in the area of drug discovery. 2-Methyl-4-thien-2-ylaniline has been shown to bind to a variety of proteins and enzymes, making it a potential target for drug discovery. 2-Methyl-4-thien-2-ylaniline has also been studied for its potential to modulate the activity of enzymes, and for its potential to act as an antioxidant.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Methyl-4-thien-2-ylaniline in laboratory experiments include its low cost, its availability, and its ability to act as a ligand, a catalyst, and a reagent in a variety of reactions. The limitations of using 2-Methyl-4-thien-2-ylaniline in laboratory experiments include its potential toxicity and its potential to cause skin irritation.
Direcciones Futuras
The potential future directions of 2-Methyl-4-thien-2-ylaniline include further studies of its potential applications in drug discovery, its potential to modulate the activity of enzymes, and its potential to act as an antioxidant. Additionally, further studies of 2-Methyl-4-thien-2-ylaniline’s potential to act as a ligand, a catalyst, and a reagent in a variety of reactions may lead to the development of new and improved synthetic methods. Finally, further studies of 2-Methyl-4-thien-2-ylaniline’s potential toxicity and its potential to cause skin irritation may lead to the development of safer and more effective laboratory protocols.
Propiedades
IUPAC Name |
2-methyl-4-thiophen-2-ylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NS/c1-8-7-9(4-5-10(8)12)11-3-2-6-13-11/h2-7H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKVIMHWHANWCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=CS2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-thien-2-ylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2-Methylpropyl)({[4-(methylsulfanyl)phenyl]methyl})amine](/img/structure/B3164604.png)
amine](/img/structure/B3164610.png)
![N,N-Diethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline](/img/structure/B3164625.png)
![{[2-(Benzyloxy)phenyl]methyl}(butyl)amine](/img/structure/B3164626.png)
![Butyl[(2-chloro-6-fluorophenyl)methyl]amine](/img/structure/B3164630.png)
![Butyl({[4-(propan-2-yl)phenyl]methyl})amine](/img/structure/B3164638.png)
![Butyl[(2-ethoxyphenyl)methyl]amine](/img/structure/B3164645.png)
![3-[2-Oxo-2-phenyl-eth-(Z)-ylidene]-[1,4]diazocan-2-one](/img/structure/B3164651.png)

![3,3'-Difluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B3164665.png)

![3-(2-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3164685.png)
